molecular formula C11H19NO3 B15298777 Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate

Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate

Katalognummer: B15298777
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: FOIZBXOOYWWRAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within the spiro ring system.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate is unique due to its specific functional groups and the presence of both oxygen and nitrogen atoms within the spiro ring system. This unique structure contributes to its diverse range of applications and its potential as a therapeutic agent .

Eigenschaften

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

methyl 3-oxa-9-azaspiro[5.5]undecane-10-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-10(13)9-8-11(2-5-12-9)3-6-15-7-4-11/h9,12H,2-8H2,1H3

InChI-Schlüssel

FOIZBXOOYWWRAR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC2(CCN1)CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.